molecular formula C10H5ClNNaO3 B6198987 sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate CAS No. 2680529-42-2

sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6198987
CAS No.: 2680529-42-2
M. Wt: 245.59 g/mol
InChI Key: TXKMXJIXBWKVPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built around the versatile 1,3-oxazole scaffold. The 1,3-oxazole ring is a privileged structure in drug discovery, known for its presence in a wide array of bioactive molecules and approved therapeutics, including antimicrobials and anticancer agents . This particular compound is the sodium salt of 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid, a modification that typically enhances solubility and improves handling for research applications. The core 1,3-oxazole structure is a key pharmacophore, and derivatives bearing chlorophenyl substitutions are frequently explored for their potential biological activities. While specific assay data for this sodium salt is not available in the public domain, structurally similar 1,3-oxazole compounds have demonstrated a broad spectrum of pharmacological properties. Extensive research on oxazole derivatives has highlighted their potent antimicrobial activities against various Gram-positive bacterial strains and the fungal pathogen C. albicans . Furthermore, the 1,3-oxazole motif is found in molecules with documented anticancer, anti-inflammatory, and antioxidant effects, making it a valuable template for developing new therapeutic agents . The incorporation of the 2-chlorophenyl group is a common strategy in medicinal chemistry to influence the molecule's lipophilicity, electronic characteristics, and its interaction with biological targets. This product is presented as a research-grade material for use in non-clinical investigations. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

CAS No.

2680529-42-2

Molecular Formula

C10H5ClNNaO3

Molecular Weight

245.59 g/mol

IUPAC Name

sodium;2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H6ClNO3.Na/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

TXKMXJIXBWKVPG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)[O-])Cl.[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

A foundational approach involves the condensation of α-hydroxy or α-bromo ketones with carboxamide precursors to form the oxazole ring. For instance, α-bromo ketones (e.g., 9a–q ) react with 2,4-thiazolidinedione (TZD) under basic conditions (LiOH or t-BuOK) to yield 5-substituted oxazol-2-ones. Adapting this method, 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid can be synthesized by introducing a 2-chlorophenyl group at the C(2) position during the α-bromo ketone formation. Subsequent hydrolysis of the ester intermediate (e.g., methyl or ethyl carboxylate) with NaOH generates the sodium salt.

Key Conditions :

  • Solvent : Dichloromethane (DCM) or toluene

  • Base : t-Butoxide or Hunig’s base (diisopropylethylamine)

  • Temperature : 50–90°C

  • Yield : 70–85% (dependent on substituent steric effects).

Ruthenium-Catalyzed C–O Cyclization

An alternative route employs transition-metal catalysis for oxazole ring construction. Ruthenium(II) complexes, such as [RuCl2(p-cymene)]2, facilitate C–O bond formation from N-vinylbenzamides. For example, N-vinyl-2-chlorobenzamide undergoes cyclization in 1,2-dichloroethane (DCE) at 90°C with AgSbF6 and Cu(OAc)2·H2O as additives, yielding 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate esters. Saponification with NaOH then produces the sodium salt.

Key Conditions :

  • Catalyst : [RuCl2(p-cymene)]2 (5 mol%)

  • Additives : AgSbF6 (0.7 equiv), Cu(OAc)2·H2O (2 equiv)

  • Yield : 65–78% (sensitive to electronic effects of the aryl group).

Functionalization and Salt Formation

Ester Hydrolysis and Neutralization

The carboxylate group is typically introduced via ester hydrolysis. For instance, methyl 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is treated with aqueous NaOH in methanol, followed by neutralization to precipitate the sodium salt.

Optimization Notes :

  • Base : NaOH or KOH (2–3 equiv)

  • Solvent : Methanol/water (4:1)

  • Purity : >95% after recrystallization.

Direct Carboxylation Strategies

Recent advances utilize Pd-catalyzed carbonylation. Bromo-oxazole intermediates (e.g., 4-bromo-2-(2-chlorophenyl)-1,3-oxazole) react with CO in the presence of Pd(OAc)2 and a phosphine ligand, forming the carboxylic acid directly. Subsequent treatment with NaHCO3 yields the sodium salt.

Key Conditions :

  • Catalyst : Pd(OAc)2 (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Pressure : 10 atm CO

  • Yield : 60–70%.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Acid-catalyzed cyclizationScalable, low-cost reagentsRequires harsh bases, limited substituent tolerance70–85%
Ru-catalyzed cyclizationMild conditions, functional group toleranceHigh catalyst cost, inert atmosphere needed65–78%
Direct carboxylationAvoids ester intermediatesHigh-pressure equipment required60–70%

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During acid-catalyzed cyclization, premature hydrolysis of α-bromo ketones can lead to diketone byproducts. Steric hindrance at the C(2) position (e.g., ortho-substituted aryl groups) slows cyclization kinetics, necessitating elevated temperatures.

Catalyst Deactivation in Ru-Mediated Routes

AgSbF6 mitigates chloride poisoning of the Ru catalyst by sequestering Cl⁻ ions. However, residual moisture deactivates AgSbF6, requiring anhydrous conditions.

Industrial-Scale Considerations

The patent route (WO2000053589A1) highlights a one-pot process using Hunig’s base and DCM, which is amenable to kilogram-scale production. Critical steps include:

  • In situ isocyanate formation from amines using Boc2O or triphosgene.

  • Azeotropic drying with toluene to prevent hydrolysis.

  • Salt metathesis with NaOH instead of KOH for sodium salt precipitation .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound serves as a building block for synthesizing pharmaceutical agents targeting microbial infections and cancer. Research has demonstrated that derivatives of oxazole can inhibit the growth of various pathogens and cancer cell lines. For instance, studies have shown that modifications to the oxazole ring can enhance biological activity against specific targets in cancer therapy .

Case Study: Synthesis of Oxazole Derivatives
A series of substituted oxazol-2-one-3-carboxamides were synthesized to explore their structure-activity relationships (SAR) as potential acid ceramidase inhibitors. These compounds showed promising results in inhibiting cell proliferation in neuroblastoma cells, indicating their potential as therapeutic agents in sphingolipid-mediated disorders .

CompoundActivityTarget
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamidePotent inhibitorAcid ceramidase
2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamideIC50 = 0.069 μMCancer cells

Material Science

Development of Novel Materials
Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is utilized in developing materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The unique properties of oxazoles allow for tunable electronic characteristics that can be tailored for specific applications .

Biological Studies

Biological Activity Exploration
Researchers employ this compound to study the biological activities of oxazole derivatives. These studies often focus on antimicrobial properties and the mechanism of action against various microorganisms. The compound's ability to act as a non-ionic buffering agent also facilitates its use in cell culture applications where pH stability is crucial .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Nucleophilic Substitution Reactions : The chlorine atom in the phenyl ring can be substituted with other functional groups.
  • Continuous Flow Reactors : These enhance efficiency and scalability in industrial production settings.
Synthesis MethodDescription
Nucleophilic SubstitutionSubstitutes chlorine with functional groups
Continuous Flow ReactorsImproves efficiency for large-scale production

Mechanism of Action

The mechanism of action of sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

a) Methyl 5-(2-Chlorophenyl)-1,3-Oxazole-4-Carboxylate (CAS: 89204-91-1)
This positional isomer features a methyl ester at position 4 and a 2-chlorophenyl group at position 5 of the oxazole ring. Unlike the sodium carboxylate, the methyl ester reduces water solubility but improves lipid solubility, making it more suitable for organic-phase reactions. Its molecular weight (223.62 g/mol ) is lower due to the absence of a sodium ion.

b) Sodium 5-(4-Chlorophenyl)-1,3-Oxazole-2-Carboxylate (CAS: 1514835-57-4) Here, the chlorophenyl group is para-substituted and attached to position 5 of the oxazole, while the carboxylate is at position 2. Its molecular formula (C₁₀H₅ClNNaO₃) matches the target compound, but the substituent arrangement alters dipole moments and crystallinity.

Functional Group Variations

a) 2-(3-Hydroxyphenyl)-1,3-Oxazole-4-Carboxylate Derivatives
Compounds like ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate () replace chlorine with a hydroxyl group. This substitution increases hydrogen-bonding capacity, improving solubility in polar solvents. However, the hydroxyl group may reduce stability under acidic conditions.

b) 2-(2-Chlorophenyl)-1,3-Oxazole-4-Carboxylic Acid
The acid form (CAS: 1247706-41-7) lacks the sodium ion, resulting in lower aqueous solubility. Its pKa (~3–4) suggests moderate acidity, which influences its reactivity in esterification or amidation reactions.

Heterocyclic Analogues

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()
This pyrazole-based compound replaces the oxazole ring with a pyrazole, introducing a sulfanyl group and trifluoromethyl substituent. The trifluoromethyl group enhances metabolic stability and electronegativity, while the pyrazole ring offers distinct π-π stacking interactions in drug design.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Oxazole) Key Functional Groups Solubility Profile
Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate C₁₀H₅ClNNaO₃ 245.59 2-(2-ClPh), 4-COO⁻Na⁺ Carboxylate, Cl High aqueous solubility
Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate C₁₁H₈ClNO₃ 223.62 5-(2-ClPh), 4-COOCH₃ Ester, Cl Lipid-soluble
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate C₁₀H₅ClNNaO₃ 245.59 5-(4-ClPh), 2-COO⁻Na⁺ Carboxylate, Cl Moderate aqueous
2-(3-Hydroxyphenyl)-1,3-oxazole-4-carboxylate (ethyl ester) C₁₂H₁₁NO₄ 233.22 2-(3-HOPh), 4-COOCH₂CH₃ Ester, OH Polar solvent-soluble

Biological Activity

Sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxazole ring formation is crucial as it influences the compound's biological properties. Various synthetic routes have been explored, including the use of electrophilic aromatic substitution and cyclization reactions.

Anticancer Properties

Research has highlighted the anticancer potential of oxazole derivatives. A study involving related compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a GI50 (concentration required to inhibit cell growth by 50%) of 5.37×1065.37\times 10^{-6} M against several human cancer cell lines, indicating strong anticancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (M)TGI (M)LC50 (M)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateCCRF-CEM5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}
This compoundMOLT-4TBDTBDTBD

Note: The values for this compound are to be determined through further studies.

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with cellular targets such as tubulin and cyclin-dependent kinases (CDKs). Molecular docking studies suggest that related compounds can bind effectively to these targets, leading to inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy in vivo. Current studies are ongoing to elucidate these parameters.

Case Studies and Research Findings

Several case studies have documented the biological activity of oxazole derivatives:

  • Anticancer Screening : A series of oxazole derivatives were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI). Compounds demonstrated varied levels of cytotoxicity with some achieving sub-micromolar GI50 values .
  • Molecular Docking Studies : Molecular docking simulations have shown that certain oxazole derivatives can effectively bind to tubulin's colchicine site and CDK targets with significant binding affinities, suggesting potential mechanisms for their anticancer effects .

Q & A

Q. What are the common synthetic routes for sodium 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves saponification of the corresponding ester precursor (e.g., ethyl or methyl 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate) under alkaline conditions. For example, hydrolysis with sodium hydroxide in aqueous ethanol generates the carboxylate salt. Reaction parameters such as temperature (60–80°C), solvent polarity, and base concentration are critical for optimizing yield and purity . Structural analogs with bromo- or iodomethyl groups (e.g., ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate) exhibit higher reactivity, suggesting that halogen substituents influence reaction kinetics .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the oxazole ring and chlorophenyl substituents. The carboxylate group typically appears as a singlet in 13^13C NMR (~170 ppm).
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C of oxazole).
  • HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion detection (m/z ~223.62 for the free acid form) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and torsion angles. Challenges include obtaining high-quality crystals due to the compound’s hygroscopic nature. SHELXL’s robust refinement algorithms are particularly suited for handling twinned data or high-resolution datasets, enabling precise localization of the sodium counterion and oxazole ring planarity .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its stability?

Graph set analysis (via Etter’s formalism) reveals hydrogen-bonding networks between the carboxylate oxygen and sodium ions, forming a layered structure. π-π stacking between chlorophenyl groups further stabilizes the lattice. These interactions are critical for predicting solubility and thermal stability, as evidenced by TGA/DSC data showing decomposition above 250°C .

Q. How does this compound interact with biological targets, and what experimental approaches validate these interactions?

  • Enzyme assays : The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) with IC50_{50} values determined via fluorometric screening.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in the enzyme active site, validated by mutagenesis studies.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters .

Methodological Insights

Q. What strategies mitigate contradictions in reactivity data between this compound and its structural analogs?

Comparative studies using halogen-substituted analogs (e.g., bromo or iodo derivatives) reveal that electronegativity and leaving-group ability dictate nucleophilic substitution rates. For example, iodomethyl analogs exhibit faster alkylation kinetics due to weaker C-I bonds. Contradictions in reported reactivity can be resolved by standardizing solvent systems (e.g., DMF vs. THF) and temperature controls .

Q. How can researchers design derivatives of this compound to enhance pharmacological activity while minimizing toxicity?

  • Bioisosteric replacement : Substitute the chlorophenyl group with trifluoromethyl or methoxy groups to modulate lipophilicity.
  • Prodrug strategies : Esterify the carboxylate to improve membrane permeability, with in vivo hydrolysis regenerating the active form.
  • SAR studies : Systematic variation of the oxazole’s 4-position (e.g., methyl vs. carboxylate) correlates with target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.